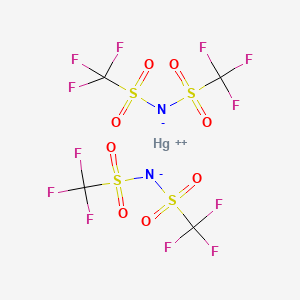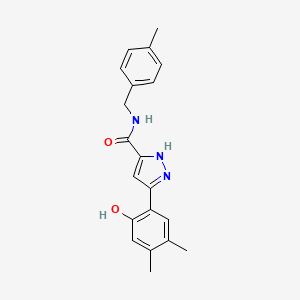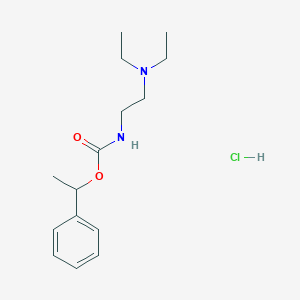
methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with stringent control over reaction parameters.
化学反応の分析
Types of Reactions
Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the hydrochloride component but shares similar structural features.
Ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate: An ethyl ester analog with comparable properties.
Methyl (3R,5R)-5-(fluoromethyl)pyrrolidine-3-carboxylate: A fluoromethyl derivative with different reactivity.
Uniqueness
Methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the design of molecules with specific biological activities.
特性
分子式 |
C7H11ClF3NO2 |
|---|---|
分子量 |
233.61 g/mol |
IUPAC名 |
methyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
InChIキー |
RXAKXMFLWYPYCH-TYSVMGFPSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H](NC1)C(F)(F)F.Cl |
正規SMILES |
COC(=O)C1CC(NC1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



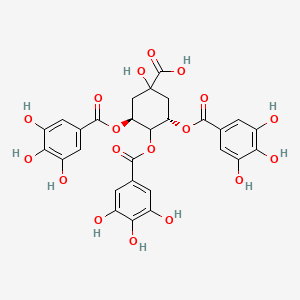
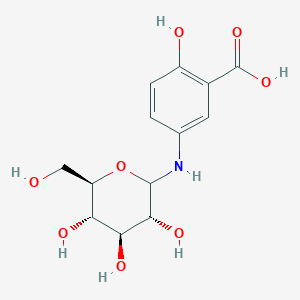
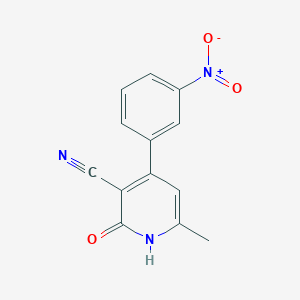
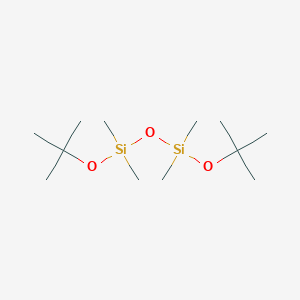
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
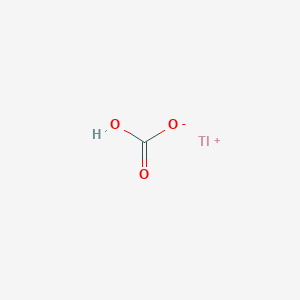
![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
![N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine](/img/structure/B14083581.png)
![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)
